molecular formula C23H18FN5O3S B2583564 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide CAS No. 1172810-83-1

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B2583564
CAS No.: 1172810-83-1
M. Wt: 463.49
InChI Key: ZAJRJZQGPONLJI-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a multifunctional structure. Its core consists of a benzamide scaffold substituted with a 2,5-dioxopyrrolidinyl group at the 3-position. The benzothiazole moiety is modified with a 6-fluoro substituent and further linked to a 2-(1H-pyrazol-1-yl)ethyl group via an N-alkylation. This compound’s design integrates pharmacophores known for bioactivity: the benzothiazole ring is associated with kinase inhibition and antimicrobial properties , while the dioxopyrrolidinyl and pyrazole groups may enhance solubility and target engagement through hydrogen bonding .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3S/c24-16-5-6-18-19(14-16)33-23(26-18)28(12-11-27-10-2-9-25-27)22(32)15-3-1-4-17(13-15)29-20(30)7-8-21(29)31/h1-6,9-10,13-14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRJZQGPONLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves multiple steps, each requiring specific reagents and conditionsEach step involves specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products depending on the presence of specific functional groups and the strength of the oxidizing agent.

Scientific Research Applications

Biological Activities

This compound has shown promise in various biological assays, particularly in the following areas:

1. Anticancer Activity

  • Mechanism : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly targeting pathways associated with mitosis and apoptosis.
  • Case Study : In vitro studies have indicated that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis .

2. Antimicrobial Properties

  • Mechanism : The presence of the benzothiazole moiety enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymes.
  • Case Study : Research has demonstrated that related compounds possess significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as novel antibiotics .

3. Neuroprotective Effects

  • Mechanism : The dioxopyrrolidine structure may confer neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress.
  • Case Study : Experimental models have shown that compounds with similar structures can reduce neuronal damage in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEnzyme inhibition
AntimicrobialMembrane disruption
NeuroprotectiveNeurotransmitter modulation

Table 2: Synthesis Overview

StepDescriptionKey Reagents
Step 1Formation of dioxopyrrolidineAcetic anhydride
Step 2Introduction of benzothiazoleBenzothiazole derivative
Step 3Final purificationColumn chromatography

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on molecular features and computed physicochemical properties derived from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents XLogP3 Topological Polar Surface Area (Ų) Rotatable Bonds
Target Compound : 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide ~435 (estimated) 6-fluoro-benzothiazole; 2-(pyrazol-1-yl)ethyl; 3-(2,5-dioxopyrrolidinyl)benzamide ~3.2* ~110* 5*
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 415.4 3-ethyl-4,6-difluoro-benzothiazole; dioxopyrrolidinyl 2.9 95.4 3
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide 448.24 (calculated) Benzothiazole-phenyl linker; 4-(dioxopyrrolidinyl)benzamide ~3.5* ~105* 4
1,5-dimethyl-N-[6-bromo-3-(2-ethoxyethyl)-2(3H)-benzothiazolylidene]pyrazole-3-carboxamide ~450 (estimated) 6-bromo-benzothiazole; 2-ethoxyethyl; pyrazole-carboxamide ~3.8* ~120* 6

*Estimated values based on structural analogs.

Key Structural Differences and Implications :

Benzothiazole Substitution: The target compound has a 6-fluoro-benzothiazole, which enhances electronegativity and metabolic stability compared to the 3-ethyl-4,6-difluoro substitution in . Fluorine’s small size and high electronegativity may improve target selectivity.

Pyrazole vs. Ethoxyethyl/Phenyl Groups: The target’s 2-(1H-pyrazol-1-yl)ethyl group provides hydrogen-bonding capacity, which is absent in the ethyl or ethoxyethyl substituents of and . This may enhance solubility and protein interactions.

Dioxopyrrolidinyl Position :

  • The target places the dioxopyrrolidinyl group at the 3-position of the benzamide, whereas positions it at the 4-position. This alters electronic distribution and steric interactions, which could influence binding to enzymatic pockets.

Physicochemical Trends :

  • Lipophilicity (XLogP3) : The target compound (estimated XLogP3 ~3.2) is moderately lipophilic, comparable to (2.9) but less than (~3.8). This suggests balanced membrane permeability and solubility.
  • Polar Surface Area (TPSA) : The target’s higher TPSA (~110 Ų) compared to (95.4 Ų) implies better aqueous solubility, critical for oral bioavailability.

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

The molecular formula of the compound is C22H16FN5O3SC_{22}H_{16}FN_{5}O_{3}S with a molecular weight of 449.5 g/mol . Its structure includes a dioxopyrrolidine moiety, a benzothiazole unit, and a pyrazole group, which are known to contribute to biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Compounds with dioxopyrrolidine structures have been identified as potential anticonvulsants. For instance, related compounds have demonstrated efficacy in models of epilepsy, such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures .
  • Antitumor Activity : Benzothiazole derivatives have shown promise in inhibiting tumor cell proliferation. Studies indicate that certain benzothiazole compounds can induce apoptosis and inhibit cell migration in cancer cell lines .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds similar to this one have been reported to inhibit enzymes involved in critical signaling pathways related to cancer progression and seizure activity.
  • Receptor Modulation : The presence of the benzothiazole moiety suggests potential interaction with various receptors implicated in neuroprotection and cancer therapy.
  • Induction of Apoptosis : Evidence from related studies indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives and their analogs:

  • Anticonvulsant Studies : A study evaluating a related compound demonstrated significant protection against seizures in multiple animal models, suggesting that the dioxopyrrolidine structure enhances anticonvulsant properties .
  • Antitumor Efficacy : In vitro studies on benzothiazole derivatives showed significant inhibition of cell growth in human cancer cell lines (A431, A549, H1299), with IC50 values indicating potent activity at low concentrations .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedIC50 ValueReference
AS-1AnticonvulsantMES Test0.5 μM
B7AntitumorA431 Cell Line6.46 μM
Compound XAntiseizurePTZ-induced Seizures1.2 μM

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